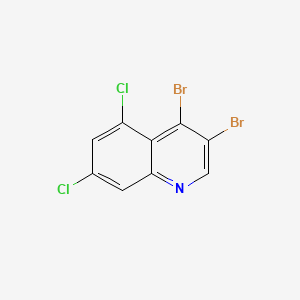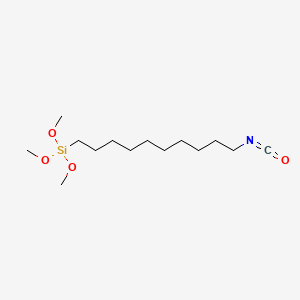
10-Isocyanatodecyltrimethoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Isocyanatodecyltrimethoxysilane is an organosilane compound with the chemical formula C14H29NO4Si. It is characterized by the presence of an isocyanate group and three methoxy groups attached to a silicon atom. This compound is commonly used as a coupling agent and surface modifier in various industrial applications due to its ability to form strong bonds with both organic and inorganic materials .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Isocyanatodecyltrimethoxysilane typically involves the reaction of decylamine with trimethoxysilane in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxy groups. The general reaction scheme is as follows:
Decylamine+Trimethoxysilane→this compound
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors equipped with distillation columns to remove by-products and unreacted starting materials. The reaction mixture is typically heated to a temperature range of 80-120°C and maintained under an inert atmosphere to prevent oxidation .
化学反応の分析
Types of Reactions
10-Isocyanatodecyltrimethoxysilane undergoes several types of chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Addition: The isocyanate group can react with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Addition: Amines or alcohols under mild heating conditions.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds.
Addition: Formation of urea or urethane derivatives.
科学的研究の応用
10-Isocyanatodecyltrimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion of organic coatings to inorganic substrates.
Biology: Employed in the modification of biomaterials to enhance their biocompatibility.
Medicine: Utilized in drug delivery systems to improve the stability and bioavailability of therapeutic agents.
Industry: Applied in the production of advanced composites, sealants, and adhesives
作用機序
The mechanism of action of 10-Isocyanatodecyltrimethoxysilane involves the formation of covalent bonds between the isocyanate group and nucleophilic groups on the surface of substrates. This results in the formation of strong interfacial bonds that enhance the mechanical properties and durability of the modified materials. The methoxy groups undergo hydrolysis and condensation reactions to form a stable siloxane network .
類似化合物との比較
Similar Compounds
- 3-Isocyanatopropyltrimethoxysilane
- 3-Isocyanatopropyltriethoxysilane
- 10-Isocyanatodecyltriethoxysilane
Uniqueness
Compared to similar compounds, 10-Isocyanatodecyltrimethoxysilane has a longer alkyl chain, which provides greater flexibility and hydrophobicity. This makes it particularly useful in applications where enhanced water repellency and flexibility are desired .
特性
IUPAC Name |
10-isocyanatodecyl(trimethoxy)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO4Si/c1-17-20(18-2,19-3)13-11-9-7-5-4-6-8-10-12-15-14-16/h4-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOFKJBNQHCAKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCCCN=C=O)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
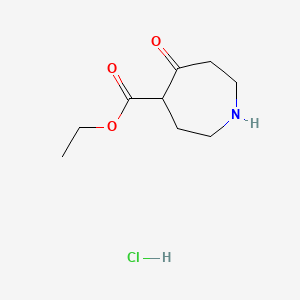
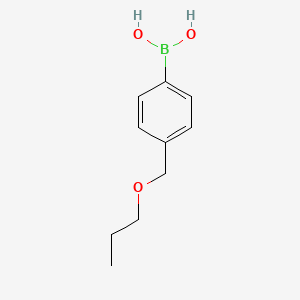
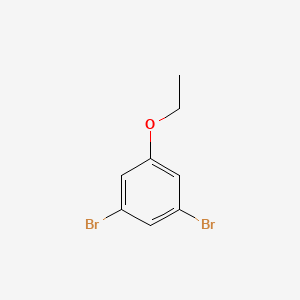
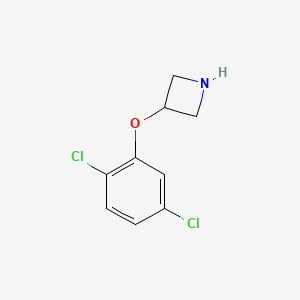
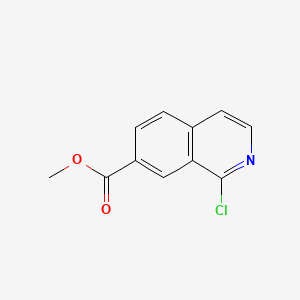




![Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B595908.png)
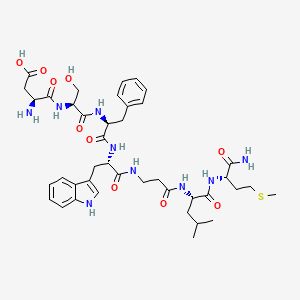
![[4,8-bis(2-octyldodecoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B595911.png)

